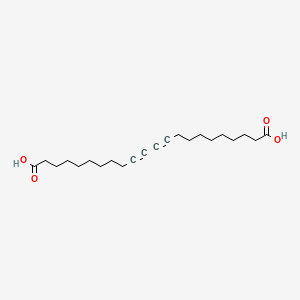

10,12-Docosadiynedioic acid

Description

Significance of Diacetylene Monomers in Contemporary Polymer Science

Diacetylene monomers are a crucial class of building blocks in modern polymer science due to their ability to form highly ordered, conjugated polymers through topochemical polymerization. oup.com This solid-state polymerization process, where the monomer molecules are pre-organized in a crystalline lattice, results in polymers with a unique ene-yne backbone structure (—RC–C≡C–CR′=)n. mdpi.com This extended π-conjugation is the origin of their distinctive optical and electronic properties. europhysicsnews.org

The significance of diacetylene monomers lies in their versatility and the "smart" nature of the resulting polydiacetylenes (PDAs). researchgate.net PDAs are known for their dramatic blue-to-red color transition when subjected to environmental changes. google.com This chromic shift is caused by a conformational change in the polymer backbone, which alters the effective conjugation length. google.com This responsive behavior makes PDAs highly valuable for a range of applications, including:

Sensors: Their color change can be used to detect a variety of stimuli, including heat, solvents, and biological molecules. google.compatsnap.com

Smart Materials: They can be incorporated into materials to indicate damage or stress. mdpi.com

Optoelectronics: Their conjugated structure gives them interesting electronic properties that are being explored for use in various devices. mdpi.com

The ability to modify the side chains of diacetylene monomers allows for fine-tuning of the properties of the resulting polymers, making them adaptable to specific applications. nih.gov

Historical Perspectives and Evolution of 10,12-Docosadiynedioic Acid Research

The foundation of polydiacetylene research was laid in the 1960s with the pioneering work of Gerhard Wegner, who first investigated the solid-state topochemical polymerization of diacetylene derivatives. mdpi.com This early work established the fundamental principles of how these monomers polymerize in a crystalline state to yield highly ordered polymer chains. mdpi.com

Research on this compound (DCDA) and similar diacetylene monomers has since evolved significantly. Initially, the focus was on understanding the polymerization mechanism and the basic properties of the resulting polymers. Over time, researchers began to explore the unique stimuli-responsive properties of these materials. A significant area of development has been the use of DCDA and other amphiphilic diacetylenes to create self-assembled structures like nanotubes and vesicles. nih.govsigmaaldrich.com These nanostructures provide a high surface area and can be functionalized for specific sensing applications.

Another key area of evolution has been the creation of composite materials. For instance, nanocomposites of polydiacetylenes with metal oxides like ZnO have been developed to create reversible thermochromic sensors. patsnap.comtechconnect.org More recently, research has focused on creating complex supramolecular systems by combining this compound with other functional molecules, such as perylene (B46583) diimides, to create materials with enhanced electronic and optical properties. mdpi.comresearchgate.netnih.gov

Overview of Key Research Domains for this compound

The unique properties of this compound have led to its investigation in several key research domains:

Chromic Sensors: A primary application of polymers derived from this compound is in the development of chromic sensors. These sensors utilize the characteristic blue-to-red color change of the polydiacetylene backbone to detect various analytes and physical stimuli. google.compatsnap.com Research has demonstrated their use in detecting organic liquids and as temperature indicators. techconnect.orgresearchgate.net The sensitivity of these sensors can be tuned by modifying the polymer's side chains or by creating nanocomposites. researchgate.net

Self-Assembly and Nanostructures: this compound, being a bolaamphiphilic molecule (with hydrophilic groups at both ends of a hydrophobic chain), can self-assemble into various nanostructures such as films and nanotubes. nih.gov The layer-by-layer assembly technique has been used to create multilayered films and nanotubes of polymerized DCDA. nih.gov These ordered assemblies are crucial for the topochemical polymerization process and for creating functional devices.

Liquid Crystals: The rigid-rod-like structure of the diacetylene unit and the flexible hydrocarbon chains make this compound a suitable component for creating liquid crystals. It has been used in the synthesis of dimesogenic liquid crystals containing both cholesterol and azobenzene (B91143) groups. fishersci.atacs.org These materials exhibit interesting photochemical and glass-forming properties. acs.org

Supramolecular Chemistry: this compound is used to construct complex supramolecular architectures. researchgate.net Through non-covalent interactions like hydrogen bonding, it can be co-assembled with other molecules, such as perylene diimides, to form highly organized, lamellar structures. mdpi.comnih.gov These systems exhibit tunable electronic properties and are being investigated for applications in organic electronics. mdpi.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 28393-02-4 |

| Molecular Formula | C22H34O4 |

| Molecular Weight | 362.51 g/mol |

| Appearance | Very pale blue to blue to grey crystals or powder |

| Solubility | Insoluble in water |

Source: scbt.comthermofisher.comfishersci.ca

Table 2: Key Research Findings on this compound-Based Materials

| Research Area | Key Finding | Reference |

| Chromic Sensors | Polydiacetylenes from DCDA, when combined with ZnO, create reversible thermochromic sensors. | patsnap.comtechconnect.org |

| Self-Assembly | DCDA can be self-assembled layer-by-layer to form polydiacetylene films and nanotubes. | nih.gov |

| Liquid Crystals | Used in the synthesis of dimesogenic liquid crystals with cholesterol and azobenzene moieties. | fishersci.atacs.org |

| Supramolecular Systems | Forms well-defined, lamellar nanostructures when co-assembled with imidazole-appended perylene diimides. | mdpi.comnih.gov |

Structure

2D Structure

Properties

IUPAC Name |

docosa-10,12-diynedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h5-20H2,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUAGNLOPZWTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC#CC#CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337704 | |

| Record name | 10,12-Docosadiynedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28393-02-4 | |

| Record name | 10,12-Docosadiynedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Molecular Functionalization of 10,12 Docosadiynedioic Acid

Advanced Synthetic Strategies for 10,12-Docosadiynedioic Acid and its Analogues

This compound (DCDDA) is a polymerizable diacid featuring two terminal carboxyl groups and a conjugated diyne moiety within its long aliphatic chain. fishersci.at This unique structure makes it a valuable building block for the synthesis of advanced materials. Strategic modifications of this molecule, particularly at its terminal carboxyl groups, allow for the creation of complex architectures with tailored properties.

Esterification Reactions for Dimesogenic Liquid Crystal Formation

A key application of this compound lies in the synthesis of dimesogenic liquid crystals. This is achieved through esterification reactions where the terminal carboxyl groups of the diacid are linked to mesogenic (liquid crystal-forming) units.

One notable synthetic approach involves the esterification of this compound with molecules that possess both cholesterol and azobenzene (B91143) groups. acs.orgacs.orgspiedigitallibrary.org These reactions typically yield dimesogenic compounds where the rigid DCDDA acts as a spacer connecting two distinct liquid crystal-forming moieties. For example, dimesogenic liquid crystals have been synthesized by the esterification of this compound with 4-alkyl-4'-hydroxyazobenzene and cholesterol. acs.orgacs.orgspiedigitallibrary.org The resulting molecules exhibit unique thermal, optical, and glass-forming properties. acs.orgacs.org

The properties of the resulting liquid crystals can be tuned by altering the structure of the attached mesogens. For instance, the presence and length of an alkyl chain on the azobenzene unit significantly influence the mesophase behavior. acs.orgacs.org Compounds without an alkyl chain on the azobenzene unit have been shown to exhibit a cholesteric phase, while those with alkyl chains from butyl to hexadecyl exclusively show a smectic phase. acs.orgacs.orgspiedigitallibrary.org Furthermore, these materials can be designed to be photoresponsive. Upon UV irradiation, the azobenzene unit undergoes a trans-to-cis isomerization, which can induce a shift in the cholesteric reflection band or even a phase transition to an isotropic state. acs.orgacs.orgspiedigitallibrary.org

| Reactant 1 | Reactant 2 | Product Type | Key Feature | Resulting Property |

| This compound | 4-Hydroxyazobenzene and Cholesterol | Dimesogenic Liquid Crystal | No alkyl chain on azobenzene | Cholesteric phase observed acs.orgacs.orgspiedigitallibrary.org |

| This compound | 4-Alkyl-4'-hydroxyazobenzene and Cholesterol | Dimesogenic Liquid Crystal | Alkyl chain (butyl to hexadecyl) on azobenzene | Smectic phase observed acs.orgacs.orgspiedigitallibrary.org |

Derivatization of Terminal Carboxyl Groups in this compound

The terminal carboxyl groups of this compound are primary sites for a variety of derivatization reactions, enabling the synthesis of a wide range of functional molecules. These reactions are not limited to esterification for liquid crystals but also include the formation of amides and other functional groups to introduce specific properties.

For example, the carboxyl groups can be functionalized with boronic acid head groups, such as 3-aminophenylboronic acid (3BA) and 4-aminophenylboronic acid (4BA). acs.org This type of derivatization is employed to modify the intermolecular interactions and, consequently, the material's response to external stimuli like temperature. acs.org Such functionalized diacetylenes have been developed as dynamic temperature sensors. acs.org

Another significant derivatization involves forming amide linkages. For instance, a cyclic dipeptide has been conjugated to a diacetylene-containing lipid through an amide bond to create novel self-assembling structures. scispace.com Similarly, the carboxyl groups can be reacted with imidazole-appended molecules, which is a key strategy for building supramolecular systems, as will be discussed in the following sections. mdpi.com The conversion of the carboxylic acid to its ditrimethylsilyl (diTMS) ester is another common derivatization used for analytical purposes, such as in metabolomic studies. ub.ac.idnih.govmpn.gov.rs

Rational Design and Chemical Conjugation of this compound Derivatives

The rational design of this compound derivatives focuses on creating molecules that can self-assemble into highly ordered structures through specific non-covalent interactions. This approach allows for the construction of complex supramolecular architectures with emergent properties.

Integration of Hydrogen-Bonding Moieties

Hydrogen bonding is a powerful tool for directing the self-assembly of this compound derivatives. By introducing moieties capable of forming strong and directional hydrogen bonds, it is possible to control the formation of supramolecular polymers.

A prime example is the complexation of this compound with imidazole-appended perylene (B46583) diimides (PDIs). mdpi.com In this system, a strong hydrogen bond forms between the carboxylic acid groups of DCDDA and the basic imidazole (B134444) headgroup of the PDI molecule. mdpi.comresearchgate.net This specific interaction drives the self-assembly of the two components into a well-defined supramolecular structure. mdpi.com The stoichiometry of the components, for instance, a 2:1 molar ratio of the PDI derivative to DCDDA, is crucial for the resulting morphology and properties of the self-assembled material. mdpi.comresearchgate.netresearchgate.net This imidazole-acid interaction is a key element in forming lamellar, "chessboard"-patterned nanostructures. mdpi.com

Incorporation of π-Stacking Architectures

In conjunction with hydrogen bonding, π-π stacking interactions are critical for the hierarchical ordering of this compound-based supramolecular systems. Perylene diimides (PDIs) are particularly well-suited for this purpose due to their large, rigid aromatic core, which has a strong tendency to form columnar aggregates through π-π stacking. mdpi.comresearchgate.netresearchgate.net

In the supramolecular system composed of DCDDA and imidazole-appended PDIs, the PDI molecules self-assemble via intermolecular π-π stacking. mdpi.com This stacking, combined with the hydrogen bonding between the imidazole and carboxylic acid groups, leads to the formation of well-defined, hierarchical semiconducting nanostructures. mdpi.com The π-π stacking facilitates efficient charge transport, making these materials promising for applications in organic electronics. mdpi.com The combination of these non-covalent forces allows for a modular approach to designing these materials, where properties can be tailored by changing the molecular components. mdpi.com

Covalent and Supramolecular Conjugation with Perylene Diimides

Both covalent and supramolecular strategies have been employed to conjugate this compound with perylene diimides (PDIs), creating advanced functional materials. mdpi.comresearchgate.net

Supramolecular conjugation, as detailed above, relies on non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.com A notable system involves a 2:1 molar ratio of an imidazole-appended PDI and this compound. mdpi.comresearchgate.netresearchgate.net These components self-assemble in solution and, when cast into films, form ordered nanostructures that can be photopolymerized through the diacetylene units of DCDDA. mdpi.com This approach offers a modular and versatile platform for creating stimuli-responsive materials. mdpi.com

The table below summarizes the key interactions and resulting structures in the supramolecular conjugation of DCDDA and PDI-imidazole derivatives.

| Component 1 | Component 2 | Molar Ratio (PDI:DCDDA) | Driving Interactions | Resulting Structure |

| This compound (DCDDA) | Imidazole-appended Perylene Diimide (PDI-mono(n-imz)) | 2:1 | Imidazole-acid hydrogen bonding; PDI π-π stacking | "Chessboard" patterned lamellar nanostructures mdpi.com |

| This compound (DCDDA) | Imidazole-appended Perylene Diimide (PDI-mono(n-imz)) | 1:1 | Imidazole-acid hydrogen bonding; PDI π-π stacking | Lamellar self-assembled platform mdpi.comresearchgate.netresearchgate.net |

While covalent conjugation is less detailed in the provided context for DCDDA specifically, the principles of forming stable chemical bonds (e.g., amide or ester linkages) between the carboxylic acid groups of the diacetylene and functional groups on the PDI molecule represent an alternative strategy to create robust, well-defined PDI-polydiacetylene systems. nih.gov

Attachment of Diketopyrrolopyrrole Units

The integration of diketopyrrolopyrrole (DPP) units with this compound has been explored to create novel materials with tailored optoelectronic properties. DPP is a well-known electron-deficient chromophore utilized in the development of high-performance organic electronic materials. researchgate.netresearchgate.net The synthetic strategy involves leveraging the carboxylic acid functionalities of this compound to form amide bonds with appropriately functionalized DPP derivatives.

In one approach, the 1,3-butadiyne (B1212363) moiety of this compound is embedded within a flexible aliphatic chain, which serves to enhance the solubility of the resulting conjugate. researchgate.net The incorporation of amide linkages is a crucial aspect of this design, as it promotes intermolecular hydrogen bonding. researchgate.net These hydrogen bonds play a significant role in guiding the self-assembly of the molecules, which is a prerequisite for the topochemical polymerization of the diacetylene units. researchgate.net

Another strategy involves the formation of supramolecular structures through non-covalent interactions. For instance, a supramolecular polymer system has been developed using this compound as a central diacid monomer that is hydrogen-bonded to imidazole-appended perylene diimide (PDI) molecules. mdpi.com In this system, the ratio of the components is critical to the final morphology and properties of the self-assembled structure. mdpi.com

| Reactant 1 | Reactant 2 | Key Interaction/Reaction | Resulting Feature |

| This compound | Amine-functionalized Diketopyrrolopyrrole (DPP) | Amide bond formation | Covalent attachment of DPP units |

| This compound | Imidazole-appended Perylene Diimide (PDI) | Hydrogen bonding | Supramolecular self-assembly |

Functionalization with Boronic Acid Head Groups

The functionalization of diacetylene-containing molecules with boronic acid head groups is a strategy employed to introduce recognition capabilities, particularly for saccharides. nih.gov While specific studies detailing the direct functionalization of this compound with boronic acid were not prominently found, the methodology has been demonstrated with the closely related 10,12-pentacosadiynoic acid (PCDA), and the chemical principles are directly applicable.

The general approach involves modifying the carboxylic acid end-groups of the diacetylene monomer with a boronic acid-containing moiety. This creates an amphiphilic molecule that can self-assemble into structures like vesicles or liposomes in aqueous environments. nih.govresearchgate.net The boronic acid groups, positioned at the surface of these assemblies, can then selectively bind to molecules containing cis-diol functionalities, such as those found in many sugars and glycoproteins. This interaction can be used for developing sensors and for targeted cell imaging. nih.gov

Research on PCDA vesicles functionalized with boronic acid headgroups has shown that these assemblies can be unstable and may only weakly polymerize. researchgate.net The strong polar and aromatic interactions of the headgroups can hinder the transformation of the resulting polydiacetylene from its initial blue phase to the red phase upon stimulation. researchgate.net

| Diacetylene Monomer | Functional Group | Purpose of Functionalization | Observed Outcome in Assemblies |

| 10,12-Pentacosadiynoic acid (PCDA) | Phenylboronic acid | Selective recognition of saccharides | Conversion of hydrophobic nanocrystals to water-dispersible composites for cancer cell imaging. nih.gov |

| Diacetylene vesicles | Boronic acid headgroup | Biosensing platforms | Vesicles were generally unstable and weakly polymerized. researchgate.net |

Peptide-Based Conjugation Strategies

The carboxylic acid groups of this compound provide convenient handles for conjugation with peptides, enabling the creation of bio-inspired materials and biosensors. A common and effective method for achieving this is through carbodiimide-mediated coupling. In this reaction, a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to activate the carboxylic acid groups, making them susceptible to nucleophilic attack by the N-terminal amine of a peptide.

This conjugation strategy allows for the incorporation of the specific recognition and functional properties of peptides into polydiacetylene-based materials. For example, by conjugating antibodies or specific peptide sequences, biospecificity can be conferred to sensors. The self-assembly and subsequent polymerization of these peptide-diacetylene conjugates can lead to colorimetric transitions that signal binding events at the surface.

The properties of the final conjugate can be influenced by the nature of the peptide itself. Studies on the conjugation of fatty acids to peptides have shown that the length of the hydrocarbon chain can significantly impact the antimicrobial activity and solubility of the resulting molecule. mdpi.com For instance, conjugation with medium-chain fatty acids (C10-C12) has been shown to enhance antimicrobial efficacy. mdpi.com These findings highlight the importance of the molecular design of the peptide segment in peptide-diacetylene conjugates to achieve the desired material properties. researchgate.net

| Coupling Chemistry | Molecules Involved | Purpose of Conjugation | Key Finding |

| Carbodiimide-mediated coupling | This compound, Peptides/Antibodies | To impart biospecificity for sensor applications. | Enables the creation of bio-inspired materials with recognition capabilities. |

| N-terminal modification of peptides | Peptides, Fatty acids of varying lengths | To improve characteristics of antimicrobial peptides. mdpi.com | Medium-chain fatty acids (C10-C12) showed the highest antimicrobial efficacy. mdpi.com |

Supramolecular Self Assembly of 10,12 Docosadiynedioic Acid Systems

Fundamental Principles Governing 10,12-Docosadiynedioic Acid Self-Assembly

The self-organization of this compound is a complex process governed by a delicate balance of intermolecular forces and the intrinsic molecular geometry of the constituent molecules. These factors collaboratively guide the assembly pathways, ultimately determining the morphology and properties of the resulting supramolecular constructs.

Hydrogen bonding is a predominant directional force orchestrating the self-assembly of systems involving this compound. The two carboxylic acid moieties of the DCDDA molecule are potent hydrogen bond donors and acceptors, facilitating the formation of robust and directional intermolecular connections. These interactions are fundamental to the creation of ordered, stable supramolecular structures.

In composite systems, such as those combining DCDDA with imidazole-appended perylene (B46583) diimides (PDI-mono(n-imz)), the hydrogen bonding between the carboxylic acid of DCDDA and the imidazole (B134444) group of the PDI molecule is a primary determinant of the supramolecular architecture. Spectroscopic evidence, such as shifts in the ¹H NMR spectrum of the imidazole proton upon addition of DCDDA, confirms this interaction. The formation of these specific hydrogen bonds often occurs at the expense of the dimerized carboxylic acid pairs that can form in pure DCDDA. The interplay between these hydrogen bonds and other non-covalent forces, like π-π stacking in the case of PDI co-assemblies, dictates the thermodynamic stability and kinetic pathways of self-assembly. The modification of DCDDA with other hydrogen-bonding capable groups, such as L-serine or ethanolamine, further underscores the versatility of hydrogen bonding in controlling the self-assembly process.

The final morphology and functional properties of DCDDA-based supramolecular systems are exquisitely sensitive to the molecular composition and architecture of the assembling components. The stoichiometry of the components is a critical parameter that can be tuned to control the assembly outcome. For instance, in co-assemblies of DCDDA and imidazole-appended perylene diimides, altering the molar ratio from 1:1 to 2:1 has been demonstrated to shift the resulting morphology from a standard lamellar structure to a more complex, interconnected "chessboard"-patterned lamellar arrangement.

The architecture of the constituent molecules also exerts a profound influence. The length of methylene (B1212753) spacers in the PDI-mono(n-imz) molecules, for example, affects the flexibility and packing of the molecules, which in turn influences the crystallinity and thermal behavior of the self-assembled structures. This modularity, where the chemical structure of the co-assembling molecules can be systematically altered, provides a powerful strategy for tailoring the assembly pathways and, consequently, the properties of the final materials. This principle allows for the rational design of materials with desired optical and electronic properties.

Formation of Ordered Hierarchical Structures from this compound

The self-assembly of this compound, either by itself or in concert with other molecular components, gives rise to a diverse array of ordered hierarchical structures. These morphologies are a direct manifestation of the underlying principles of molecular recognition and interaction.

While many amphiphilic diacetylenes are known to form vesicular structures (hollow spheres) in aqueous environments, detailed research findings on the formation of vesicles from pure this compound are not extensively reported in the primary literature. However, bolaamphiphiles, which are molecules with hydrophilic groups at both ends of a hydrophobic chain, derived from DCDDA have been synthesized and studied. For instance, by attaching polar headgroups like L-aspartic acid or L-serine to one end of the DCDDA molecule, researchers have created amphiphiles that self-assemble in aqueous solutions. These assemblies, however, tend to form polymer ribbons rather than vesicles. The formation of hybrid vesicles containing other diacetylene monomers alongside DCDDA derivatives has been documented, suggesting that DCDDA can be a component in vesicular systems.

Lamellar, or sheet-like, structures are a prominent morphology in the self-assembly of this compound, particularly in co-assemblies. A significant example is the formation of "chessboard"-patterned lamellae when DCDDA is co-assembled with an imidazole-appended perylene diimide in a 2:1 molar ratio. These structures, confirmed by small-angle and wide-angle X-ray scattering (SAXS/WAXS), consist of well-defined, alternating layers of the constituent molecules. The formation of such highly ordered lamellar systems is crucial for applications where precise molecular arrangement is key, such as in organic electronics, as it facilitates efficient π-π stacking for charge transport.

| System | Morphology | Key Findings | Reference |

| 2:1 PDI-mono(n-imz)/DCDDA | Interconnected "chessboard"-patterned lamellae | Hierarchical semiconducting nanostructures with enhanced ionic conductivity upon doping compared to 1:1 systems. | |

| 1:1 PDI-mono(n-imz)/DCDDA | Lamellar structures | Stimuli-responsive platform. |

The self-assembly of this compound can also yield one-dimensional nanostructures, most notably nanofibers. The formation of these fibrous structures has been observed in systems where DCDDA is salified with arginine. Microscopic imaging has confirmed the fibrous nature of these assemblies. The generation of such nanofibers highlights the versatility of DCDDA in forming anisotropic nanostructures, which are of interest for applications in sensing and as templates for other nanomaterials. In other related systems, a morphological transition from polymer ribbons to nanofibers has been noted as a response to external stimuli like pH changes.

| System | Morphology | Characterization/Observation | Reference |

| This compound arginine salt | Fibrous structure | Observed via microscopic images. | N/A |

| Bolaamphiphilic DCDDA derivatives | Polymer ribbons to nanofibers | Morphological transformation induced by pH changes. |

Controlled Assembly in Drop-Cast Films

The drop-casting technique offers a straightforward and effective method for the controlled supramolecular self-assembly of this compound (DCDDA), leading to the formation of structured films with significant potential for advanced materials applications. This method typically involves dissolving DCDDA, often in conjunction with other molecules, in a suitable solvent, depositing the solution onto a substrate, and allowing the solvent to evaporate. The resulting film's morphology and properties are highly dependent on the composition and the intermolecular interactions that guide the assembly process.

A prominent area of research involves the co-assembly of DCDDA with functional molecules to create highly ordered, stimuli-responsive systems. researchgate.netmdpi.comnih.gov One notable example is the assembly of DCDDA with imidazole-appended perylene diimide (PDI-mono(n-imz)) molecules. mdpi.comnih.govsciprofiles.com In this system, the primary driving force for self-assembly is the hydrogen bonding between the carboxylic acid groups of DCDDA and the imidazole moieties of the PDI molecules. mdpi.comnih.gov The resulting supramolecular structures can be precisely controlled by adjusting the stoichiometric ratio of the components.

Solutions for these films are often prepared by dissolving the components, such as PDI-mono(n-imz) and DCDDA, in a 2:1 or 1:1 molar ratio in an anhydrous solvent like tetrahydrofuran (B95107) (THF). mdpi.comnih.gov The solution is then drop-cast onto a substrate, such as quartz, and allowed to dry at room temperature away from light. mdpi.com

Upon formation, the self-assembled DCDDA monomers within the drop-cast film are positioned in a favorable arrangement for topochemical polymerization. researchgate.net Exposure to UV radiation initiates a 1,4-addition reaction, converting the diacetylene monomers into conjugated polydiacetylene (PDA) chains. researchgate.netnih.gov This polymerization is often accompanied by a distinct color change, yielding the characteristic blue phase of PDA. researchgate.netnih.gov These blue-phase films can exhibit further thermoresponsive behavior, undergoing a transition to a red phase upon heating. researchgate.netnih.gov

The morphology of these co-assembled drop-cast films has been investigated using advanced characterization techniques. Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) have revealed well-defined, hierarchical semiconducting nanostructures. mdpi.comsciprofiles.comresearchgate.net Specifically, systems composed of DCDDA and PDI-mono(n-imz) have been shown to form interconnected, "chessboard"-patterned lamellar stacks. mdpi.comnih.govsciprofiles.com The thermal properties of these films, studied by Differential Scanning Calorimetry (DSC), are dependent on both the methylene spacer length (n=3, 4, or 6) in the PDI molecule and the application of stimuli like UV light and heat. mdpi.comnih.govsciprofiles.com

Another approach to controlling the assembly in drop-cast films involves embedding DCDDA within a matrix polymer. iyte.edu.tr This method has been used to create solvatochromic sensors for volatile organic compounds (VOCs). DCDDA and a matrix polymer are dissolved in a common solvent and drop-cast onto a cellulose (B213188) membrane. iyte.edu.tr After solvent evaporation, the DCDDA monomers are dispersed within the polymer matrix. Subsequent UV polymerization yields PDA embedded within a soft, gel-like framework that can interact with and respond to VOCs. iyte.edu.tr

The controlled assembly of DCDDA in drop-cast films is highly influenced by the selection of co-assembling molecules and matrix polymers. The tables below summarize key findings from studies on these systems.

Table 1: Composition and Preparation of DCDDA-Based Drop-Cast Films

| Co-assemblant/Matrix | Molar Ratio (Co-assemblant:DCDDA) | Solvent | Substrate | Resulting System |

|---|---|---|---|---|

| Imidazole-appended Perylene Diimide (PDI-mono(n-imz), n=3, 4, 6) | 1:1 and 2:1 | Tetrahydrofuran (THF) | Quartz | Supramolecular hydrogen-bonded structures mdpi.comnih.gov |

| Polyvinylpyrrolidone (PVP) | Not Applicable | Ethanol | Cellulose Membrane | PDA embedded in a polymer matrix for VOC sensing iyte.edu.tr |

| Polyethylene glycol (PEG) | Not Applicable | Ethanol | Cellulose Membrane | PDA embedded in a polymer matrix for VOC sensing iyte.edu.tr |

| Polyacrylic acid (PAA) | Not Applicable | Ethanol | Cellulose Membrane | PDA embedded in a polymer matrix for VOC sensing iyte.edu.tr |

Table 2: Structural and Thermal Properties of Drop-Cast Films

| System Composition | Characterization Technique | Key Finding | Reference |

|---|---|---|---|

| 2:1 PDI-mono(n-imz)/DCDDA | SAXS/WAXS | Formation of well-defined hierarchical nanostructures with "chessboard"-patterned lamellar stacking. | mdpi.comnih.govsciprofiles.comresearchgate.net |

| 2:1 PDI-mono(n-imz)/DCDDA | DSC | Thermal transitions show a dual dependence on the methylene spacer length (n) and stimuli (UV/heat). | mdpi.comnih.govsciprofiles.com |

| DCDDA and 2:1 PDI-mono(n-imz)/DCDDA | TGA | Thermal stability of DCDDA shows distinctive degradation after UV irradiation. PDI-PDA films are generally more thermally stable. | researchgate.net |

These findings demonstrate that drop-casting is a versatile technique for creating highly organized DCDDA-based films. By carefully selecting the molecular components and preparation conditions, it is possible to control the supramolecular architecture and tune the optical and thermal properties of the resulting materials for specific applications. mdpi.comiyte.edu.tr

Topochemical Polymerization of 10,12 Docosadiynedioic Acid Monomers

Mechanisms and Kinetics of Solid-State Polymerization of 10,12-Docosadiynedioic Acid

The conversion of this compound monomers into a polymer is a process dictated by the crystal lattice. The monomer units are pre-organized in the crystal, facilitating a 1,4-addition reaction with very little molecular movement. ulsu.ru This topochemical control ensures that a single crystal of the monomer transforms into a single crystal of the polymer. ulsu.ru

UV radiation is a frequently used method to initiate the polymerization of this compound. mdpi.comresearchgate.net The process begins when the diacetylene group absorbs a UV photon, creating an excited state that reacts with an adjacent monomer to form a diradical dimer. This dimer then propagates through the crystal lattice. europhysicsnews.org The polymerization follows a 1,4-addition pathway, creating a polymer backbone of alternating double and triple bonds. ulsu.ruresearchgate.net This reaction is highly directional, proceeding along a specific axis of the crystal. europhysicsnews.org The kinetics typically show an induction period, followed by an acceleration and then a saturation phase. scispace.com The efficiency of this photopolymerization is influenced by factors like UV wavelength and temperature. scispace.com

Heating a crystal of this compound can induce thermal polymerization. researchgate.net The underlying mechanism is thought to be similar to UV-induced polymerization, involving radical intermediates, but the initiation is triggered by thermal energy. ulsu.ru The rate of this reaction is strongly dependent on temperature. The kinetics of thermal polymerization can often be modeled using equations like the Avrami equation, which describes the nucleation and growth of the polymer phase within the monomer crystal.

The polymerization of this compound can also be started by radical initiators. For example, radicals produced from the breakdown of initiators can attack the diacetylene group, creating a radical species that propagates the polymerization chain. researchgate.netresearchgate.net While less common for solid-state polymerization than UV or thermal methods, this approach has been valuable for studying the fundamental mechanisms of diacetylene polymerization. researchgate.netichtj.waw.pl

The success of the topochemical polymerization of diacetylenes like this compound depends on strict geometric criteria. For the 1,4-addition polymerization to occur in the solid state, the monomer molecules must be packed in a specific arrangement within the crystal lattice. researchgate.netwikipedia.org The critical parameters, as established by researchers like Wegner and Baughman, are the translational distance between adjacent monomers and the angle of the diacetylene rod relative to the stacking axis. ulsu.rueurophysicsnews.org

For a highly reactive diacetylene, the ideal packing parameters are outlined below.

| Parameter | Description | Ideal Value for High Reactivity |

| d (stacking distance) | The repeat distance of monomer units along the direction of polymer chain growth. | ~4.9 Å to 5.0 Å researchgate.netwikipedia.org |

| γ (tilt angle) | The angle between the diacetylene rod and the stacking axis. | ~45° researchgate.netwikipedia.org |

| r (C1-C4' distance) | The distance between the first carbon of one monomer and the fourth carbon of the adjacent monomer. | ≤ 4.0 Å ulsu.ruresearchgate.net |

Deviations from these optimal values can drastically reduce or completely prevent solid-state polymerization. researchgate.net

Polydiacetylene (PDA) Formation from this compound Monomers

The polymerization of this compound leads to a polydiacetylene, a class of polymers recognized for their distinct electronic and optical characteristics. wikipedia.org The resulting polymer has a fully conjugated backbone, which is the source of its vibrant color. wikipedia.orgresearchgate.net

During the polymerization of this compound, the monomer crystal undergoes a gradual transformation into a polymer crystal. This change is visibly marked by a color shift from white or colorless to a deep blue or red, a characteristic feature of polydiacetylene formation. mdpi.comiyte.edu.tr This color arises from the creation of the extended π-conjugated system in the polymer's backbone. wikipedia.org

The polymerization process is homogeneous, with polymer chains growing statistically throughout the monomer crystal. ulsu.ru This creates a solid solution of the polymer within the monomer matrix, particularly at low to medium conversion levels. europhysicsnews.org The crystal's lattice parameters shift continuously as the monomer converts to polymer. The backbone of the resulting polydiacetylene typically adopts a planar, all-trans conformation, which is stabilized by the crystalline environment. iyte.edu.tr This conformation maximizes the π-orbital overlap along the backbone, giving rise to its characteristic electronic and optical properties. The polymer's structure consists of a repeating sequence of alternating ene-yne units. ulsu.ru

Relationship Between Monomer Packing and Polymerization Reactivity

The topochemical polymerization of this compound is a solid-state reaction fundamentally governed by the spatial arrangement of the monomer molecules within the crystal lattice. This relationship between monomer packing and reactivity is a cornerstone of topochemistry, where the crystal structure of the reactant dictates the stereochemistry and morphology of the resulting polymer. For diacetylene monomers, including this compound, successful polymerization is contingent upon specific geometric parameters of the crystal packing. researchgate.netosti.gov

The reactivity of diacetylene monomers is primarily dictated by the proximity and orientation of the conjugated diyne rods of adjacent molecules. Seminal work in the field has established a set of empirical rules, often referred to as the topochemical postulates, that define a reactive packing arrangement. researchgate.netosti.gov These geometric constraints are crucial for the 1,4-addition reaction to proceed, where the terminal carbon atom of one diacetylene unit bonds to the fourth carbon atom of a neighboring molecule, leading to the formation of a conjugated polymer backbone.

The key parameters governing the topochemical polymerization of diacetylenes are:

The center-to-center distance of adjacent diacetylene rods (d): This is the stacking distance of the monomers along the polymerization axis. For a reactive crystal, this distance should be approximately 4.9 Å. osti.gov

The angle between the diacetylene rod and the stacking axis (θ): This angle should be close to 45°. osti.gov

The distance between the reacting carbon atoms (C1 and C4') of adjacent monomers (r): This distance must be less than or equal to 4 Å to allow for bond formation. osti.gov

If the crystal structure of this compound conforms to these geometric criteria, it is considered to be in a reactive phase, and polymerization can be initiated. The resulting polymer chains will grow along a specific crystallographic direction, often leading to the formation of a single crystal of the polymer from a single crystal of the monomer. This process is highly stereospecific and results in a polymer with a regular, well-defined structure. researchgate.net

It is important to note that diacetylene compounds can exist in different polymorphic forms, with only some being reactive. The specific packing arrangement is influenced by factors such as the nature of the substituent groups. In the case of this compound, the terminal carboxylic acid groups play a significant role in directing the crystal packing through the formation of intermolecular hydrogen bonds. These hydrogen bond networks can help to pre-organize the diacetylene moieties into a reactive geometry. Current time information in Magadi, KE.

Factors Influencing Polymerization Efficiency and Yield

Initiation Methods:

UV Radiation: Ultraviolet (UV) irradiation is a common method to initiate the polymerization of diacetylenes. researchgate.net The energy from the UV light is absorbed by the monomer, leading to the formation of reactive radical species that initiate the chain reaction. researchgate.net The polymerization of self-assembled structures of this compound derivatives can be initiated with UV light at a wavelength of 254 nm. osti.gov The dose of UV radiation is a critical parameter, with higher doses generally leading to a higher degree of polymerization, although excessive radiation can also lead to polymer degradation. osti.gov

Thermal Annealing: Heating the monomer crystal can also provide the necessary energy to initiate polymerization. researchgate.net Thermal treatment of drop-cast films of this compound with other molecules has been shown to induce a thermoresponsive blue-to-red phase transformation, indicating changes in the polymer backbone. researchgate.net

Gamma Radiation: High-energy radiation, such as gamma rays, can also be used to induce polymerization. googleapis.com Gamma irradiation can create free radicals within the monomer crystal, initiating the polymerization process. This method can be advantageous as it can penetrate the entire volume of the monomer crystal, potentially leading to a more uniform polymerization. However, gamma rays can also cause chain scission and other degradation reactions in polymers, which can affect the molecular weight and properties of the resulting polydiacetylene.

Influence of Molecular and Supramolecular Structure:

Self-Assembly and Co-crystallization: The polymerization of this compound is often carried out in self-assembled systems, such as vesicles or when co-crystallized with other molecules. osti.govresearchgate.net For instance, the formation of supramolecular structures with imidazole-appended perylene (B46583) diimides through hydrogen bonding has been shown to facilitate the topochemical polymerization of this compound upon UV irradiation. researchgate.net The nature of the self-assembly can significantly impact the packing of the diacetylene monomers and, consequently, their reactivity.

Functionalization: Modification of the carboxylic acid end groups of this compound can influence its polymerization behavior. For example, coupling the diacid with other molecules can alter the crystal packing and affect the polymerization yield. In one instance, the coupling of this compound to a resin and subsequent reaction steps resulted in a moderate yield of the final functionalized monomer, with some unintended polymerization occurring during purification. osti.gov

Environmental Factors:

Solvent Effects: In cases where this compound is self-assembled from a solution prior to polymerization, the choice of solvent can influence the resulting morphology and, therefore, the polymerization efficiency.

Temperature: The temperature at which polymerization is carried out can affect the rate of reaction and the final polymer properties. For thermally initiated polymerization, a specific temperature range is required to overcome the activation energy barrier.

The following table summarizes some of the factors known to influence the polymerization of diacetylenes, which are applicable to this compound.

| Factor | Influence on Polymerization | Research Findings |

| Initiation Method | Determines the start of the polymerization process. | UV irradiation (e.g., 254 nm) is effective for initiating polymerization in self-assembled structures. osti.gov Thermal annealing can also induce polymerization and phase transitions. researchgate.net Gamma radiation is another potential initiation source. googleapis.com |

| Monomer Packing | Critical for reactivity; must adhere to specific geometric constraints. | A stacking distance of ~4.9 Å and a monomer orientation of ~45° are ideal for topochemical polymerization. osti.gov |

| Supramolecular Assembly | Can pre-organize monomers into a reactive arrangement. | Co-assembly with molecules like perylene diimides via hydrogen bonding facilitates polymerization. researchgate.net |

| Monomer Modification | Can alter packing and reactivity. | Coupling with other molecules can lead to functional polymers, though yields may be affected by side reactions and purification challenges. osti.gov |

Advanced Characterization Techniques for 10,12 Docosadiynedioic Acid Systems

Spectroscopic Analysis of Polydiacetylenes Derived from 10,12-Docosadiynedioic Acid

Spectroscopy offers a powerful lens through which to view the photophysical behaviors of polydiacetylenes (PDAs) derived from DCDA. Upon topochemical polymerization, typically induced by UV radiation, DCDA monomers transform into conjugated polymers that exhibit distinct chromic phases.

UV-Visible Spectroscopy for Chromic Transitions and Absorption Bands

UV-Visible spectroscopy is fundamental to observing the characteristic blue-to-red phase transition of polydiacetylenes. The unpolymerized DCDA monomer does not absorb in the visible region. However, following polymerization, the resulting PDA backbone gives rise to a blue-colored material. This "blue phase" is characterized by a strong absorption band with a maximum wavelength (λmax) of approximately 640 nm. iyte.edu.trgoogleapis.com This absorption is due to the extensive π-electron conjugation along the planar polymer backbone.

Upon exposure to external stimuli such as heat, solvents, or mechanical stress, the blue-phase PDA undergoes a conformational change. researchgate.net This leads to a less-ordered, non-planar "red phase." This transition is readily monitored by UV-Visible spectroscopy, which shows a decrease in the 640 nm peak and the concomitant appearance of a new absorption band at a shorter wavelength, typically around 540 nm. iyte.edu.trresearchgate.net This shift, known as a hypsochromic or blue shift, signifies a reduction in the effective conjugation length of the polymer backbone. In some systems involving DCDA, this blue-to-red transition has been shown to be irreversible, particularly with thermal treatment. researchgate.net

Table 1: UV-Visible Absorption Maxima for Polydiacetylene Phases

| Chromic Phase | Typical λmax (nm) | Conformation |

| Blue Phase | ~640 | Planar |

| Red Phase | ~540 | Non-planar |

Fluorescence Spectroscopy for Emissive Properties

The chromic transition of DCDA-based polydiacetylenes is also accompanied by a dramatic change in their fluorescent properties. The blue phase of PDA is generally considered to be non-emissive or very weakly fluorescent. researchgate.net However, the conformational twisting that leads to the red phase induces fluorescence. The red-phase PDA exhibits a distinct emission peak, often observed around 560 nm. iyte.edu.tr This "turn-on" fluorescence makes these materials highly valuable for sensing applications, as the appearance of emission provides a clear signal of the phase transition. researchgate.net The emissive properties are directly linked to the structural relaxation of the conjugated backbone in the red phase. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Interactions

FTIR spectroscopy is a crucial tool for probing the chemical structure and intermolecular interactions within DCDA assemblies, both before and after polymerization. A key focus of FTIR analysis is the carboxylic acid functional groups present at both ends of the DCDA molecule. The stretching vibration of the carbonyl group (C=O) is particularly informative. In pure DCDA, a characteristic peak for the hydrogen-bonded carbonyl C=O stretching vibration is observed at approximately 1694 cm⁻¹. researchgate.netresearchgate.net

When DCDA is part of a composite, for instance with zinc oxide (ZnO), changes in the FTIR spectrum reveal chemical interactions. The formation of a chelate between the carboxylic acid headgroups and the metal ions can be inferred from the decrease in the intensity of the C=O stretching line at 1694 cm⁻¹ and the appearance of new bands, such as an asymmetric COO⁻ stretching vibration around 1540 cm⁻¹. google.com In supramolecular systems where DCDA interacts with other molecules via hydrogen bonding, such as with imidazole-appended perylene (B46583) diimides, FTIR can show a disruption of the DCDA's own carboxylic acid dimerization, indicated by shifts in the C=O band. researchgate.net Other characteristic peaks include the asymmetric and symmetric stretching vibrations of the CH₂ groups in the alkyl chains, typically found around 2920 and 2847 cm⁻¹, respectively. researchgate.net

Table 2: Key FTIR Vibrational Bands for DCDA Systems

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~2920 | Asymmetric CH₂ stretching | Alkyl chain structure |

| ~2847 | Symmetric CH₂ stretching | Alkyl chain structure |

| ~1694 | Carbonyl (C=O) stretching | Carboxylic acid groups, hydrogen bonding |

| ~1540 | Asymmetric COO⁻ stretching | Chelation/interaction with metal ions |

Raman Spectroscopy for Conjugated Backbone Characterization

Raman spectroscopy is exceptionally sensitive to the vibrations of the conjugated backbone of polydiacetylenes, making it an ideal technique for characterizing the blue and red phases. The most prominent features in the Raman spectra of polymerized DCDA are the stretching modes of the carbon-carbon double (C=C) and triple (C≡C) bonds that form the polymer's ene-yne structure.

In the blue phase, these two intense lines are observed near 1450 cm⁻¹ and 2100 cm⁻¹, respectively. google.com Specifically, values around 1454 cm⁻¹ for the C=C stretch and 2084 cm⁻¹ for the C≡C stretch have been reported. googleapis.com Upon transition to the red phase, these peaks shift to higher frequencies, indicating a change in the electronic structure and bond strain within the backbone. The C=C stretching mode shifts to around 1514 cm⁻¹, and the C≡C stretching mode shifts to approximately 2120 cm⁻¹. researchgate.net These shifts provide a definitive signature of the chromic transition at the molecular level. In poly-DCDA/ZnO composites, a downshift in the C=C stretching frequency and an upshift in the C≡C frequency have been noted, likely due to the influence of the two carboxylic acid head groups. google.com

Table 3: Characteristic Raman Frequencies for Polydiacetylene Backbone

| Vibrational Mode | Blue Phase (cm⁻¹) | Red Phase (cm⁻¹) |

| C=C stretching | ~1450 | ~1514 |

| C≡C stretching | ~2100 | ~2120 |

Morphological and Structural Elucidation of this compound Assemblies

Understanding the performance of DCDA-based materials requires knowledge of their solid-state organization. X-ray scattering techniques are indispensable for revealing the hierarchical structures formed by these self-assembling molecules.

X-ray Scattering (SAXS and WAXS) for Hierarchical Structures

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are used in tandem to probe the structure of DCDA assemblies over different length scales. WAXS provides information on molecular-level packing (crystallinity), while SAXS reveals larger-scale ordering, such as the formation of lamellae or other mesophases.

In studies of supramolecular systems containing DCDA and perylene diimide derivatives, SAXS and WAXS have been used to identify well-defined, hierarchical semiconducting nanostructures. researchgate.netmdpi.com These studies have revealed complex morphologies, including interconnected "chessboard"-patterned lamellar stacking. researchgate.net A reported SAXS peak for one such system provided a calculated d-spacing of 35.3 Å, which was attributed to the interlamellar distance within the self-assembled structure. researchgate.net These techniques are crucial for correlating the molecular design of DCDA-based systems with their macroscopic morphology and, consequently, their functional properties.

Microscopy Techniques (e.g., AFM, TEM) for Nanostructure Visualization

Microscopy techniques are indispensable for visualizing the nanoscale architectures that this compound (DCDDA) and its derivatives form through self-assembly and polymerization.

Atomic Force Microscopy (AFM) is utilized to examine the surface morphology of films and composites containing DCDDA. For instance, AFM has been used to perform morphological characterization on polydiacetylene (PDA)/ZnO nanocomposite films, which can be prepared from DCDDA monomers. researchgate.net This technique provides detailed topographical information, revealing how the molecules arrange themselves on a substrate.

Transmission Electron Microscopy (TEM) allows for the direct visualization of self-assembled structures in solution. Bolaamphiphilic polydiacetylenes (BPDAs) derived from DCDDA have been shown to form polymer ribbons. osti.gov TEM imaging is crucial for confirming the formation and morphology of these nanostructures, such as fibers and ribbons, which result from the supramolecular aggregation of the monomers prior to and after polymerization. osti.govresearchgate.net For example, TEM has been used to analyze the supramolecular aggregates of DCDDA-derived bolaamphiphiles, confirming the presence of polymer ribbons. osti.gov

Thermal Analysis of this compound Polymerization and Transitions

Thermal analysis techniques are critical for understanding the polymerization behavior, phase transitions, and stability of DCDDA and the resulting polydiacetylene (PDA).

Differential Scanning Calorimetry (DSC) is a powerful tool for studying the thermal transitions of DCDDA. researchgate.netmdpi.com It measures the heat flow associated with phase changes as a function of temperature, providing data on melting points, polymerization exotherms, and the characteristic chromatic transitions of the resulting polymer. nih.govacs.org

The DCDDA monomer exhibits a sharp melting transition (Tm), which has been identified by DSC. researchgate.netresearchgate.net Upon polymerization, typically initiated by UV radiation, the resulting blue-phase polydiacetylene undergoes a thermoresponsive blue-to-red phase transformation when heated. researchgate.netmdpi.com DSC can precisely measure the temperatures of these chromatic transitions. acs.org In some systems, further heating can induce a red-to-yellow transition. acs.org

The thermal properties are highly dependent on the molecular environment. In supramolecular systems where DCDDA is complexed with other molecules, such as imidazole-appended perylene diimides, the thermal transitions are significantly altered. researchgate.netmdpi.com DSC studies have revealed that both the spacer length in the complexing molecule and the exposure to stimuli like UV light and heat influence these phase transformations. researchgate.netmdpi.com

The table below summarizes the chromatic transition temperatures for polymerized DCDDA as determined by DSC analysis.

| Material | Transition | Temperature (°C) | Reference |

|---|---|---|---|

| Poly(DCDDA) | Blue-to-Red (TBR) | 108 ± 2 | acs.org |

| Poly(DCDDA) | Red-to-Yellow (TRY) | 209 ± 9 | acs.org |

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of DCDDA and its polymers. mdpi.comyoutube.com The technique measures the change in mass of a sample as a function of temperature, indicating at what point the material begins to degrade. youtube.com

TGA has been used to analyze the thermal properties of drop-cast films of DCDDA both before and after UV irradiation. researchgate.net Studies show that after UV exposure, which induces polymerization, the thermal stability of DCDDA exhibits a distinct degradation behavior, potentially due to the formation of a highly crosslinked network. researchgate.net

Furthermore, when DCDDA is complexed with other molecules like PDI-mono(n-imz), the decomposition temperatures (Td) have been observed to decrease compared to pure DCDDA. mdpi.com This indicates that the formation of supramolecular structures can alter the inherent thermal stability of the diacetylene monomer. mdpi.com

The table below outlines key findings from TGA studies on DCDDA systems.

| System | Analysis Method | Key Finding | Reference |

|---|---|---|---|

| DCDDA vs. PDI-mono(n-imz)/DCDDA Complex | TGA | Decomposition temperatures decreased in the complex compared to pure DCDDA. | mdpi.com |

| DCDDA Film (Before vs. After UV Irradiation) | TGA | A distinctive degradation behavior was observed after UV irradiation, suggesting crosslinking. | researchgate.net |

Electrophoretic and Zeta Potential Measurements

Electrophoretic and zeta potential measurements provide insight into the surface charge and stability of DCDDA-based assemblies, such as vesicles, in aqueous media. These properties are crucial for applications involving interactions at interfaces or requiring stable colloidal dispersions.

Zeta potential measurements have been performed on vesicles derived from this compound (DCDDA). rsc.org This technique measures the magnitude of the electrostatic potential at the shear plane of a particle in a liquid, which is a key indicator of the stability of the colloidal system. A high absolute zeta potential value suggests strong electrostatic repulsion between particles, leading to a more stable dispersion. rsc.org

These measurements are relevant to the electrophoretic behavior of the vesicles. For example, the deposition of vesicles derived from DCDDA and its derivatives onto working electrodes has been studied, demonstrating that the surface charge dictates their movement and assembly in an electric field. rsc.org

Computational and Theoretical Investigations of 10,12 Docosadiynedioic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic structure and predicting the properties of 10,12-docosadiynedioic acid. While specific, in-depth quantum chemical studies on this particular molecule are not extensively documented in publicly available literature, its fundamental properties have been computed and are available in databases such as PubChem.

These calculations provide valuable data on the molecule's geometry, orbital energies, and electrostatic potential. The presence of the conjugated diacetylene core is a key feature, giving rise to unique electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are localized around this diyne rod, which is crucial for its reactivity and optical characteristics upon polymerization.

Computed Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C22H34O4 |

| Molecular Weight | 362.5 g/mol |

| Exact Mass | 362.24570956 Da |

| XLogP3-AA | 6.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 19 |

| Tautomer Count | 9 |

| Covalently-Bonded Unit Count | 1 |

This data is computationally derived and sourced from PubChem. nih.gov

Molecular Dynamics Simulations of Self-Assembly Processes

These simulations can model the formation of Langmuir monolayers at the air-water interface and the subsequent arrangement into more complex assemblies. For instance, MD simulations can help understand the phase behavior of these molecules, predicting how they will pack and orient themselves under different conditions of surface pressure and temperature. This is crucial for creating well-ordered monomer layers, a prerequisite for effective topochemical polymerization.

Studies on diacetylene-containing peptide amphiphiles also highlight the utility of MD simulations in understanding their self-assembly into fibrous nanostructures in aqueous solutions. acs.orgresearchgate.netnih.gov These simulations can reveal the critical role of intermolecular interactions, such as hydrogen bonding and van der Waals forces, in driving the formation of these supramolecular structures.

Theoretical Modeling of Polymerization Kinetics and Mechanisms

The solid-state polymerization of diacetylenes like this compound is a topochemical reaction, meaning the reactivity is controlled by the crystal lattice of the monomer. ulsu.ru Theoretical models have been developed to describe the kinetics of this process.

One such approach is the "molecular-mechanical" model, which considers the energy barriers associated with the molecular translations and rotations necessary for the polymerization reaction to occur within the crystal. aip.org This model can successfully describe the dependence of the activation energy on the chain length of the growing polymer, as well as on temperature and the degree of conversion. aip.org

The kinetics of diacetylene polymerization often exhibit a sigmoidal shape, characterized by an induction period followed by a rapid acceleration of the reaction rate. Theoretical models attribute this to the strain induced in the monomer lattice by the growing polymer chains. ulsu.ru These models can be used to calculate time-conversion curves that can be compared with experimental data from techniques like FT-Raman spectroscopy. acs.org

Prediction of Spectroscopic Responses and Chromic Behavior

Theoretical and computational methods are essential for predicting and interpreting the spectroscopic properties of polydiacetylenes, which are known for their distinct chromic behaviors. The intense color of these polymers arises from the highly conjugated π-electron system of the polymer backbone.

Computational models can be used to predict the absorption and emission spectra of these materials. For instance, theoretical calculations combined with spectroscopic techniques like NMR and Raman spectroscopy have been used to understand the structural changes that occur during the blue-to-red color transition. rsc.org This transition is often associated with a change in the planarity of the polymer backbone and the conformation of the side chains in response to external stimuli such as heat or pH. rsc.org

Furthermore, theoretical models have been developed to predict the nonlinear optical properties of polydiacetylenes. nitech.ac.jp These models are crucial for designing and developing new materials for applications in photonics and optoelectronics. Hyperspectral microscopy, a technique that can map the spatial distribution of different structures within a single crystal, can be combined with theoretical analysis to gain a deeper understanding of the structural origins of the observed chromic responses. rsc.org

Applications of 10,12 Docosadiynedioic Acid in Advanced Materials Science

Stimuli-Responsive Chromogenic and Fluorogenic Materials Based on 10,12-Docosadiynedioic Acid Polydiacetylenes

Polydiacetylenes derived from this compound undergo distinct color and fluorescence changes in response to a variety of external triggers. This responsive behavior is attributed to conformational changes in the polymer backbone, which alter the effective conjugation length of the π-electron system.

Development of Thermochromic Systems

The thermochromic properties of polydiacetylenes are among their most studied characteristics. While the specific thermochromic behavior of pure poly(this compound) is not extensively detailed in available research, studies on its derivatives have demonstrated clear temperature-induced color transitions. These derivatives are synthesized by modifying the carboxylic acid end groups, which allows for the fine-tuning of their thermal response.

For instance, diamide and diester derivatives of poly(this compound) exhibit notable thermochromism. The transition temperatures can be systematically altered by changing the length and chemical nature of the substituent groups attached to the diacid. This tunability is crucial for designing thermochromic materials for specific applications, such as temperature indicators and thermal sensors.

| Derivative Type | Substituent | Color Transition Temperature (°C) |

| Diamide | n-pentyl | 145 |

| Diamide | n-hexyl | 130 |

| Diester | Ethylene glycol methyl ether (EGME) | 2 |

| Diester | Diethylene glycol methyl ether (DGME) | -10 |

| Diester | Triethylene glycol methyl ether (TGME) | -16 |

Solvatochromic Responses and Sensing Mechanisms

The color of polydiacetylene materials can also be sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. The interaction between the solvent and the side chains of the PDA polymer can induce conformational changes in the backbone, leading to a visible color change. This property is particularly useful for developing sensors that can detect and differentiate between various organic solvents.

The solvatochromic response of this compound-based polydiacetylenes is driven by the perturbation of the polymer's side chains by solvent molecules. The extent of this perturbation, and thus the degree of color change, depends on factors such as solvent polarity, size, and chemical nature. This differential response forms the basis for creating "artificial nose" or "electronic tongue" systems capable of identifying a wide range of volatile organic compounds and other analytes.

Design of Multi-Responsive Platforms

Building upon their individual responsive properties, polydiacetylenes derived from this compound can be integrated into multi-responsive platforms. These materials are designed to respond to multiple stimuli, such as temperature, solvent vapor, and pH, either independently or in a coupled manner. The design of such systems often involves the incorporation of other functional molecules or materials alongside the polydiacetylene.

For example, by embedding polydiacetylenes within a responsive polymer matrix, a synergistic system can be created where the matrix responds to one stimulus, which in turn triggers a response in the polydiacetylene. This hierarchical response mechanism allows for the development of more complex and "intelligent" materials with programmable behaviors. The bifunctional nature of this compound, with its two carboxylic acid groups, provides ample opportunity for chemical modification and integration into such multi-responsive systems.

Chemical and Environmental Sensing Platforms Utilizing this compound

The sensitivity of this compound-based polydiacetylenes to their local environment makes them excellent candidates for the development of chemical and environmental sensors. These sensors are typically fabricated as thin films, vesicles, or composites and offer the advantage of a direct, visual readout.

Volatile Organic Compound (VOC) Detection

A significant application of this compound is in the creation of sensors for volatile organic compounds (VOCs). One innovative approach involves the development of a polydiacetylene-aerogel hybrid material. researchgate.net In this system, the this compound monomer is polymerized within the highly porous structure of a silica aerogel. researchgate.net

The resulting PDA-aerogel powder exhibits dramatic and rapid color changes upon exposure to different VOCs. researchgate.net The high surface area of the aerogel facilitates the infiltration of VOC molecules, allowing them to interact with the embedded polydiacetylene chains. researchgate.net This interaction perturbs the polymer backbone, leading to a distinct blue-to-red color transition, as well as a change in fluorescence. researchgate.net By using an array of such sensors with slightly different compositions, it is possible to generate a unique colorimetric "fingerprint" for various VOCs, enabling their identification. researchgate.net

Detection of Specific Metal Ions (e.g., Silver Ions)

While the direct application of this compound for the specific detection of silver ions is not prominently documented in the reviewed literature, the broader class of polydiacetylenes has been extensively explored for metal ion sensing. The general principle involves functionalizing the diacetylene monomer with a ligand that has a specific affinity for the target metal ion. Upon binding of the metal ion to the ligand on the polymerized PDA surface, the resulting steric or electronic perturbation triggers a chromogenic or fluorogenic response.

Given the presence of two carboxylic acid groups, this compound offers a versatile scaffold for the attachment of various ion-specific ligands. Future research may focus on modifying this diacid with chelating agents that exhibit high selectivity for silver ions, thereby enabling the development of colorimetric sensors for environmental monitoring, industrial process control, and biomedical diagnostics.

High-Temperature Sensing Applications

Polymers derived from this compound, a type of polydiacetylene (PDA), exhibit thermochromic properties, which allow them to change color in response to temperature variations. This characteristic is foundational to their potential use in high-temperature sensing applications. The color transition in PDAs is a result of conformational changes in the polymer backbone, which is composed of alternating ene-yne bonds. When subjected to thermal stimuli, the conjugated backbone can be perturbed, leading to a shift in its absorption spectrum and a visible color change.

The process typically involves a transition from a blue phase to a red phase upon heating. This thermochromism is attributed to the thermally induced disorder of the side chains, which affects the planarity of the conjugated backbone and reduces the effective conjugation length. While many PDAs exhibit this behavior, the specific transition temperatures and the reversibility of the color change are dependent on the molecular structure of the diacetylene monomer and the organization of the resulting polymer assembly.

Research into the thermochromic behavior of various PDAs provides insight into how materials derived from this compound could be engineered for high-temperature sensing. The dicarboxylic acid functional groups of this compound allow for the formation of organized assemblies, such as vesicles and films, through hydrogen bonding and other intermolecular interactions. The stability and thermal response of these structures are critical for their application as temperature sensors. For instance, the melting point of poly(TCDA-Na+), a sodium salt derivative of a similar diacetylene, was found to be significantly higher than the pure polymer, indicating that molecular interactions can be tailored to modify the thermal properties.

The table below summarizes the thermochromic properties of a representative polydiacetylene, which illustrates the principles applicable to sensors based on this compound.

| Property | Description |

| Initial Color (Low Temperature) | Blue |

| Final Color (High Temperature) | Red |

| Transition Mechanism | Conformational changes in the ene-yne backbone induced by thermal energy. |

| Controlling Factors | Molecular structure of the monomer, side-chain interactions, and morphology of the polymer assembly. |

While the primary research has often focused on other diacetylene monomers, the fundamental principles of thermochromism in PDAs suggest that this compound-based materials could be developed into robust high-temperature sensors. Further research would be needed to optimize the material's properties for specific high-temperature ranges and to ensure the stability and reliability of the sensor's response.

Biomedical and Biosensing Applications of this compound Derivatives

Polydiacetylene-Based Biosensors for Biological Analytes (e.g., Bacteria, Proteins)

Derivatives of this compound are utilized in the fabrication of polydiacetylene (PDA)-based biosensors for the detection of a variety of biological analytes, including bacteria and proteins. nih.gov These sensors operate on the principle of a colorimetric and/or fluorometric response triggered by the interaction between the analyte and the functionalized PDA surface. The unique optical properties of PDAs, characterized by a visible color change from blue to red and the emergence of red fluorescence upon perturbation of their conjugated backbone, make them excellent candidates for label-free detection systems. researchgate.net

The general approach involves the self-assembly of diacetylene monomers, such as derivatives of this compound, into organized structures like vesicles (liposomes) or films. These structures are then polymerized, typically using UV irradiation, to form the blue-phase PDA. The surface of these PDA assemblies is functionalized with biorecognition elements that have a specific affinity for the target analyte. For instance, antibodies, aptamers, or peptides can be incorporated to target specific proteins, while molecules that interact with bacterial cell walls can be used for bacteria detection.

When the target analyte binds to the recognition element on the PDA surface, it induces a mechanical stress on the polymer backbone. This stress disrupts the π-conjugated system, leading to the characteristic blue-to-red color transition and the activation of fluorescence. nih.gov This optical response can be detected visually or with spectroscopic techniques, allowing for the qualitative and quantitative detection of the analyte.

The table below outlines the components and principles of a typical PDA-based biosensor for biological analytes.

| Component | Function |

| Diacetylene Monomer | Forms the self-assembled structure and the conjugated polymer backbone (e.g., this compound derivative). |

| Biorecognition Element | Provides specificity by binding to the target analyte (e.g., antibody, aptamer). |

| PDA Assembly | Acts as the signal transducer, changing color and/or fluorescing upon analyte binding. |

| Analyte | The target molecule or organism to be detected (e.g., a specific protein or bacterium). |

Research has demonstrated the high sensitivity of PDA-based biosensors. For example, by modifying the head groups of diacetylene monomers with specific functionalities, sensors capable of detecting various biomolecules have been developed. nih.gov The versatility of this platform allows for the creation of tailored sensors for a wide range of biomedical and environmental applications. nih.gov

Integration into Wearable Biosensing Devices

The unique properties of polydiacetylenes derived from monomers like this compound make them suitable for integration into wearable biosensing devices. These materials can be incorporated into flexible substrates, such as polymers or paper, to create sensors that can be worn on the skin to monitor physiological parameters or environmental exposures. The colorimetric response of PDAs provides a straightforward visual readout, which is ideal for user-friendly, point-of-care, and wearable applications where complex instrumentation is not feasible.

One approach to creating wearable PDA-based sensors is to embed PDA vesicles or films into a supportive matrix. For example, PDA-containing hydrogels or electrospun nanofibers can be fabricated into patches or wristbands. These wearable sensors can be designed to respond to various stimuli, including changes in temperature, pH, or the presence of specific biomolecules in sweat.